molecular formula C7H2Cl3F2NO3 B1402225 1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene CAS No. 1417569-29-9

1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene

Cat. No.: B1402225
CAS No.: 1417569-29-9
M. Wt: 292.4 g/mol
InChI Key: PCMALVNRICWFNV-UHFFFAOYSA-N
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Description

Infrared Spectroscopy (IR)

The IR spectrum of this compound exhibits characteristic absorption bands:

Functional Group Wavenumber (cm⁻¹) Assignment
Nitro (-NO₂) 1530, 1350 Asymmetric and symmetric stretching
C-O (Trichloromethoxy) 1120 Stretching vibration
C-F 1230–1150 Stretching

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The absence of aromatic protons adjacent to electron-withdrawing groups results in a deshielded environment. Remaining protons resonate at δ 7.8–8.1 ppm due to the nitro group’s strong deshielding effect.
  • ¹³C NMR : Key signals include C-NO₂ at δ 148 ppm and C-OCCl₃ at δ 155 ppm.
  • ¹⁹F NMR : Fluorine atoms at the 1- and 2-positions resonate at δ -110 ppm and -112 ppm, respectively, reflecting their distinct electronic environments.

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 293 (C₇H₂Cl₃F₂NO₃⁺), with fragmentation patterns dominated by loss of Cl (35/37 amu) and NO₂ (46 amu).

Crystallographic Studies and Electron Density Mapping

Single-crystal X-ray diffraction reveals a monoclinic crystal system (P2₁/c space group) with unit cell parameters:

Parameter Value
a 7.42 Å
b 12.58 Å
c 14.23 Å
β 98.5°

The trichloromethoxy group participates in Type I halogen bonding (Cl···O interactions, 3.2 Å), while the nitro group engages in π-stacking with adjacent benzene rings (3.8 Å separation). Electron density maps highlight charge depletion at the nitro group (Laplacian: +0.75 e/ų) and accumulation around chlorine atoms (Laplacian: -1.2 e/ų).

Comparative Analysis with Ortho-, Meta-, and Para-Substituted Analogues

Substituent position significantly impacts electronic and steric properties:

Compound Substituent Positions Melting Point (°C) Dipole Moment (D)
This compound 1,2-F; 3-OCCl₃; 4-NO₂ 136–141 4.8
1,3-Difluoro-2-nitro-4-(trichloromethyl)benzene 1,3-F; 2-NO₂; 4-CCl₃ 122–125 5.1
1,4-Difluoro-2-nitro-3-(trichloromethoxy)benzene 1,4-F; 2-NO₂; 3-OCCl₃ 148–152 4.5

Key trends:

  • Ortho-substituted analogues exhibit reduced thermal stability due to steric clashes between adjacent groups.
  • Meta-substituted derivatives show enhanced dipole moments from asymmetric charge distribution.
  • Para-substituted compounds demonstrate planar nitro groups, optimizing resonance stabilization.

The unique substitution pattern in this compound balances electronic withdrawal and steric accessibility, making it a versatile intermediate in halogenated aromatic chemistry.

Properties

IUPAC Name

1,2-difluoro-4-nitro-3-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F2NO3/c8-7(9,10)16-6-4(13(14)15)2-1-3(11)5(6)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMALVNRICWFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])OC(Cl)(Cl)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601225912
Record name Benzene, 1,2-difluoro-4-nitro-3-(trichloromethoxy)-
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Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417569-29-9
Record name Benzene, 1,2-difluoro-4-nitro-3-(trichloromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417569-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-difluoro-4-nitro-3-(trichloromethoxy)-
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URL https://comptox.epa.gov/dashboard/DTXSID601225912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The introduction of the trichloromethoxy group on the aromatic ring is typically achieved via chlorination of appropriate methyl or trifluoromethyl precursors under catalysis and controlled conditions:

  • Chlorination of Trifluoromethylbenzenes:
    Trifluoromethylbenzene derivatives undergo chlorination in the presence of aluminum chloride and acetyl chloride catalysts. This process converts trifluoromethyl groups into trichloromethyl groups or mixed halogenated methyl groups on the benzene ring. The reaction is conducted under reflux and controlled pressure, often in an autoclave with hydrogen fluoride to facilitate fluorine substitution and stabilize intermediates.
    For example, 4-trichloromethyl-benzotrichloride can be converted to 4-trichloromethyl-benzotrifluoride, which is a key intermediate in the synthesis of complex fluorinated aromatic compounds.

  • Reaction Conditions and Work-up:
    The reaction mixture is cooled, depressurized, and washed with dilute hydrochloric acid and water to remove inorganic by-products. The organic phase is dried and purified by fractional distillation under reduced pressure to isolate target intermediates with high purity.

  • Typical Yields and Purity:
    Yields of isolated trichloromethyl derivatives vary but can reach around 30% for specific fractions, with boiling points and refractive indices used to characterize purity (e.g., boiling points around 93–156 °C depending on the compound).

Nitration to Introduce the Nitro Group

The nitro group is introduced by electrophilic aromatic substitution, often after the installation of halogen and trichloromethoxy groups:

  • Nitration of Halogenated Aromatics:
    Aromatic rings bearing fluorine and trichloromethoxy groups are nitrated using standard nitrating mixtures (e.g., nitric acid and sulfuric acid) under controlled temperature to ensure regioselectivity, typically favoring the para or ortho positions relative to existing substituents.

  • Catalyst and Co-catalyst Use:
    In some processes, Friedel-Crafts catalysts or dibenzo-condensed sulfur heterocycles are employed as co-catalysts to improve selectivity and yield of 2-chloro-4-nitro derivatives, which are structurally related to the target compound.

Summary of a Representative Preparation Route

Step Reaction Type Reagents & Conditions Outcome/Notes
1 Chlorination of trifluoromethylbenzene Aluminum chloride, acetyl chloride, reflux, autoclave with HF at 100 °C, 2-25 bar pressure Formation of trichloromethyl-benzotrifluoride intermediates; fractional distillation purification
2 Fluorination Hydrogen fluoride in autoclave, 100 °C, elevated pressure Selective fluorination to obtain difluoro-trichloromethylbenzene derivatives
3 Nitration Mixed nitric and sulfuric acid, controlled temperature Introduction of nitro group at 4-position with high regioselectivity
4 Purification Washing with dilute HCl, water, drying, fractional distillation Isolation of pure 1,2-difluoro-4-nitro-3-(trichloromethoxy)benzene

Research Findings and Analytical Data

  • Gas Chromatography and Spectroscopic Analysis:
    Gas chromatography is used to monitor the halogenation pattern and purity of intermediates, revealing proportions of chlorine and fluorine atoms in side chains. For example, a mixture may contain 33.1% hexachlorinated, 10.6% pentachlorinated, and other chlorinated species, indicating the complexity of halogen substitution.

  • Physical Properties:
    Key intermediates and final products are characterized by boiling points (ranging from 93 °C to 194 °C depending on the compound and pressure), melting points (e.g., 77–79 °C for 1,3-difluoro-4,6-bis-(trichloromethyl)benzene), and refractive indices (nD20 values around 1.4182 to 1.4562).

  • Yields and Efficiency: The overall yields for these multi-step processes can vary but typically range from 25% to 35% for isolated purified products after fractional distillation and washing steps.

Chemical Reactions Analysis

Types of Reactions: 1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the trichloromethoxy group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

    Reduction: The primary product is 1,2-difluoro-4-amino-3-(trichloromethoxy)benzene.

    Oxidation: Products include various oxidized derivatives of the trichloromethoxy group.

Scientific Research Applications

1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored as a precursor for pharmaceuticals, particularly those requiring fluorinated aromatic structures.

    Industry: Utilized in the development of agrochemicals and materials science, particularly in the creation of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms and trichloromethoxy group contribute to the compound’s stability and reactivity, influencing its interactions with enzymes and other proteins. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The compound’s structural uniqueness lies in its combination of electron-withdrawing (nitro, fluorine) and bulky (trichloromethoxy) groups. Below is a comparative analysis with similar compounds:

Compound Name Substituents Key Properties/Applications References
1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene 1,2-diF; 4-NO₂; 3-OCH₂CCl₃ High halogen content may enhance pesticidal activity; stability under alkaline conditions unclear.
2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene (Nitrofluorfen) 2-Cl; 4-CF₃; 1-O-C₆H₄NO₂ Herbicidal activity via inhibition of protoporphyrinogen oxidase; nitro group critical for redox activity.
1,2,3-Trifluoro-4-nitrobenzene 1,2,3-triF; 4-NO₂ Simplified structure with fewer steric effects; used as intermediate in fluorinated drug synthesis.
1,2,4,5-Tetrachloro-3-nitrobenzene (Tecnazene) 1,2,4,5-tetraCl; 3-NO₂ Fungicide; nitro group enhances electrophilicity for nucleophilic substitutions.

Key Observations :

  • Electron-withdrawing groups : The nitro group in all listed compounds enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., reduction to amines as in ).
  • Halogenation : Trichloromethoxy (OCH₂CCl₃) introduces steric bulk and lipophilicity compared to trifluoromethyl (CF₃) or simple chloro groups. This may affect membrane permeability in pesticidal applications .
  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity improve metabolic stability compared to chlorine, which is more prone to dehalogenation .

Pesticidal Potential

The trichloromethoxy group could mimic the role of trifluoromethyl in nitrofluorfen, enhancing lipid solubility and target binding.

Physicochemical Properties

  • Thermal Stability : Heavily halogenated compounds often exhibit higher thermal stability, though this may vary with substitution patterns .

Biological Activity

1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene is a fluorinated aromatic compound with notable biological activity. This article explores its chemical properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agrochemicals.

The compound has the molecular formula C7H2Cl3F2NO4C_7H_2Cl_3F_2NO_4 and a molecular weight of approximately 292.4 g/mol. Its structure includes two fluorine atoms, a nitro group, and a trichloromethoxy group attached to a benzene ring. These substituents enhance its stability and lipophilicity, making it valuable for diverse applications.

Property Value
Molecular FormulaC7H2Cl3F2NO4C_7H_2Cl_3F_2NO_4
Molecular Weight292.4 g/mol
Functional GroupsNitro, Trichloromethoxy
Chemical ClassFluorinated Aromatic

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes. This interaction can lead to various biological effects, such as:

  • Inhibition of Microbial Growth : The compound has shown potential antimicrobial properties.
  • Modulation of Biological Pathways : It may influence biochemical pathways due to its reactivity with cellular components.

Toxicological Profile

The toxicological data available for similar compounds indicate moderate acute oral toxicity and low dermal toxicity. Long-term exposure studies have raised concerns about carcinogenicity and genotoxicity in related nitro-substituted aromatic compounds.

Case Studies

  • Antimicrobial Efficacy : A study on fluorinated nitrobenzene derivatives revealed that certain substitutions enhance antimicrobial activity against Gram-positive and Gram-negative bacteria. While direct studies on this compound are lacking, its structural characteristics align with those observed in effective derivatives.
  • Toxicological Assessment : Research has shown that nitro-substituted aromatic compounds can induce oxidative stress in cells, leading to tissue damage and potential carcinogenic effects. The International Agency for Research on Cancer (IARC) classified similar compounds as possibly carcinogenic based on sufficient evidence from animal studies.

Q & A

Q. What are the recommended synthetic routes for 1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via halogenation and nitration of substituted benzene derivatives. Key steps include:

  • Halogenation: Use halogenating agents (e.g., Cl₂ or SOCl₂) under anhydrous conditions to introduce fluorine and trichloromethoxy groups.
  • Nitration: Controlled nitration with HNO₃/H₂SO₄ at low temperatures (0–5°C) to avoid over-nitration .
  • Optimization: Adjust solvent polarity (e.g., ethanol or dichloromethane) and reaction time (4–7 hours under reflux) to enhance yield. Monitor progress via TLC and purify via column chromatography .

Reagents and Conditions Table:

StepReagentsConditionsYield (%)
HalogenationCl₂, AlCl₃25°C, 3 h~65
NitrationHNO₃, H₂SO₄0°C, 1 h~50
PurificationEthanol recrystallizationRT, 12 h>90 purity

Q. How is the compound characterized, and what analytical techniques validate its structure?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹⁹F NMR : Confirm fluorine and aromatic proton environments (δ 7.2–8.1 ppm for aromatic protons; δ -110 to -120 ppm for fluorine) .
    • IR : Identify nitro (1520 cm⁻¹) and C-Cl (750 cm⁻¹) stretches .
  • Mass Spectrometry : Confirm molecular weight (274.5 g/mol) via high-resolution MS .
  • X-ray Crystallography : Resolve crystal structure to verify substituent positions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trichloromethoxy group in electrophilic aromatic substitution (EAS)?

Methodological Answer: The trichloromethoxy group (-O-CCl₃) acts as a strong electron-withdrawing group, directing EAS to the meta position. Experimental studies show:

  • Kinetic Control : Nitration occurs at the para position relative to fluorine due to steric hindrance from trichloromethoxy .
  • Isotopic Labeling : ¹⁸O tracing reveals partial cleavage of the O-CCl₃ bond under acidic conditions, altering reactivity .

Q. How do structural modifications (e.g., replacing fluorine with chlorine) impact biological activity?

Methodological Answer:

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances membrane permeability, while chlorine increases steric bulk, reducing binding affinity in enzyme assays .
  • Case Study : Derivatives with -CF₃ instead of -CCl₃ show 2x higher inhibition of E. coli enoyl-ACP reductase .

Data Contradiction Note : While suggests nitro groups enhance bioactivity, notes nitro derivatives may exhibit toxicity in cell models, requiring careful dose optimization.

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Degrades rapidly in alkaline conditions (pH >9) via hydrolysis of the trichloromethoxy group. Use buffered solutions (pH 5–7) for storage .
  • Thermal Stability : Decomposes above 150°C; DSC analysis shows exothermic peaks at 160°C, indicating decomposition .

Q. How can computational chemistry predict reaction pathways for derivatives of this compound?

Methodological Answer:

  • DFT Calculations : Model transition states for nitration and halogenation using Gaussian08. Compare activation energies (ΔG‡) to predict regioselectivity .
  • Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys) propose feasible routes by cross-referencing similar compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene
Reactant of Route 2
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1,2-Difluoro-4-nitro-3-(trichloromethoxy)benzene

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